dimethyl 5-{[(2Z)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzene-1,3-dicarboxylate
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Overview
Description
DIMETHYL 5-[(3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]ISOPHTHALATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-[(3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]ISOPHTHALATE typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile (MeCN) at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-[(3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .
Scientific Research Applications
DIMETHYL 5-[(3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]ISOPHTHALATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of DIMETHYL 5-[(3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]ISOPHTHALATE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
DIMETHYL 5-[(3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]ISOPHTHALATE is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C14H14N2O5S |
---|---|
Molecular Weight |
322.34 g/mol |
IUPAC Name |
dimethyl 5-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H14N2O5S/c1-16-11(17)7-22-14(16)15-10-5-8(12(18)20-2)4-9(6-10)13(19)21-3/h4-6H,7H2,1-3H3 |
InChI Key |
WENKHRVPROVOKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CSC1=NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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